![molecular formula C6H10N4O B11182746 [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B11182746.png)
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that contains both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of azetidine derivatives with triazole precursors. One common method includes the reaction of azetidine-3-carboxylic acid tert-butyl ester with 4-azido-1-butanol under copper-catalyzed [3+2] cycloaddition conditions. This reaction is carried out in the presence of sodium hydride and cyclopropyl methyl bromide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine and triazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or triazole rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. The triazole moiety is known for its presence in several FDA-approved drugs and has been linked to diverse biological activities. For instance, studies suggest that derivatives of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol could be effective against various pathogens due to their structural characteristics that facilitate interaction with biological targets .
Drug Discovery
The azetidine and triazole components provide a scaffold for drug design, making this compound a candidate for further pharmacological studies. Computational methods such as quantitative structure–activity relationship (QSAR) analyses have predicted potential biological activities for this compound, suggesting it may interact with specific disease pathways .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of triazole compounds and evaluated their antibacterial activity. The results demonstrated that certain derivatives exhibited significant activity against resistant bacterial strains, underscoring the potential of triazole-containing compounds in developing new antibiotics .
Materials Science
Polymer Development
The hydroxymethyl group in this compound suggests potential applications in materials science. Compounds with both aromatic rings and hydroxyl groups are often utilized as building blocks for polymers or gels with specific properties. This compound could be explored for creating novel materials with tailored mechanical and thermal properties .
Case Study: Material Properties Exploration
Research into the material properties of similar triazole-based compounds has shown promise in developing smart materials that respond to environmental stimuli. Future investigations could focus on the synthesis of copolymers incorporating this compound to enhance functionality and performance.
Biological Research
Biological Interactions and Safety Profiles
Studies on the interaction of this compound with various biological systems are crucial for understanding its safety and therapeutic potentials. Interaction studies have focused on determining how this compound affects cellular pathways and its toxicity profile .
Case Study: Interaction Studies
In one study involving similar triazole compounds, researchers assessed the cytotoxicity and pharmacokinetic properties of synthesized derivatives. The findings provided insights into the safety profiles necessary for advancing these compounds toward clinical applications .
Mechanism of Action
The mechanism of action of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine and triazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
[1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid]: This compound also contains an azetidine ring and is used in similar research applications.
[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride: Another compound with an azetidine ring, used in medicinal chemistry.
Uniqueness: What sets [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of azetidine and triazole rings, which provides a unique scaffold for drug design and development. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets.
Biological Activity
The compound [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- CAS Number : 2172548-13-7
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.18 g/mol
- Appearance : Powder
- Purity : 95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with similar triazole structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of several triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values in the low micromolar range, suggesting potent antibacterial properties .
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 44 | S. aureus |
Compound B | 180 | B. subtilis |
Compound C | 710 | E. coli |
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. The compound has shown potential against fungal strains in preliminary assays, indicating a promising avenue for further research in antifungal therapy.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction : Similar compounds have been shown to interact with DNA and RNA synthesis pathways.
- Targeting Specific Pathways : The azetidine ring may enhance the binding affinity to specific biological targets.
Properties
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXRFREZQRQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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